molecular formula C5H7N3O B13674098 1-(4-Amino-1H-pyrazol-5-yl)ethanone

1-(4-Amino-1H-pyrazol-5-yl)ethanone

Cat. No.: B13674098
M. Wt: 125.13 g/mol
InChI Key: DWIYZNVXGMXDPI-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-pyrazol-5-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-amino-1H-pyrazole with acetyl chloride or acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1-(4-Amino-1H-pyrazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 1-(1H-pyrazol-4-yl)ethanone
  • 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione

Uniqueness: 1-(4-Amino-1H-pyrazol-5-yl)ethanone is unique due to the presence of both an amino group and an ethanone moiety on the pyrazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(4-amino-1H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C5H7N3O/c1-3(9)5-4(6)2-7-8-5/h2H,6H2,1H3,(H,7,8)

InChI Key

DWIYZNVXGMXDPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NN1)N

Origin of Product

United States

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